

Technical Guide: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

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Compound of Interest

Compound Name: N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide

Cat. No.: B118648

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide**. This compound is a notable intermediate in the synthesis of various pharmaceuticals, particularly in the benzodiazepine class of drugs.

Core Chemical Data

The fundamental physicochemical properties of **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide** are summarized below, providing a quantitative basis for its use in research and development.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ NO ₂	[1]
Molecular Weight	308.2 g/mol	[1]
IUPAC Name	N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide	[1]
CAS Number	4016-85-7	[1]

Synthesis Protocol

The primary synthetic route to **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide** is through the chloroacetylation of 2-amino-5-chlorobenzophenone. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol: Chloroacetylation of 2-Amino-5-chlorobenzophenone

Materials:

- 2-amino-5-chlorobenzophenone
- Chloroacetyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Ethanol
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-chlorobenzophenone in anhydrous dichloromethane.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C.
- **Addition of Reagents:** Slowly add triethylamine to the cooled solution, followed by the dropwise addition of chloroacetyl chloride from the dropping funnel. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct.

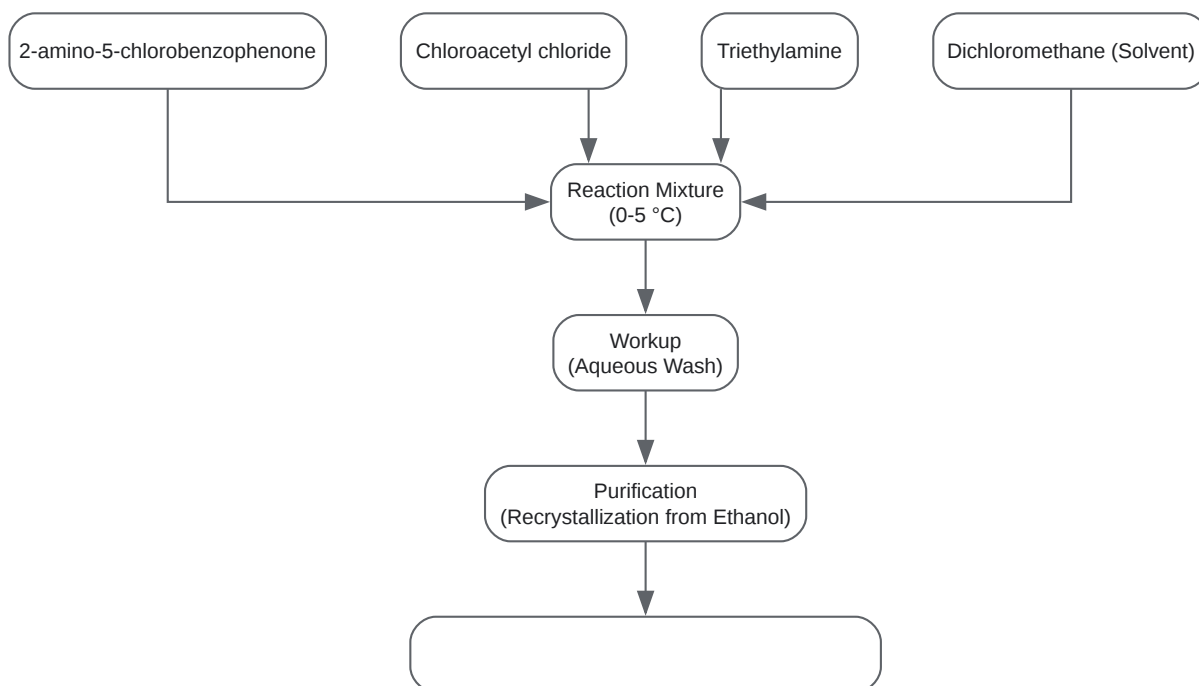
- Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, wash the mixture with water to remove triethylamine hydrochloride and any other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the solution and remove the dichloromethane under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide** as a solid. This process can achieve a purity of over 90%.

Potential Biological Significance and Signaling Pathways

While **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide** is primarily an intermediate, its structural motifs are found in biologically active molecules. Research on closely related compounds suggests potential, though unconfirmed, areas of biological activity. For instance, some derivatives have shown potential anticonvulsant and neuroprotective effects.

A structurally similar compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), has been identified as a potent inhibitor of osteoclastogenesis. This activity is mediated through the suppression of the NF-κB and PI3K/Akt signaling pathways. Although this is not direct evidence for the activity of **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide**, it provides a plausible hypothetical mechanism of action for related compounds.

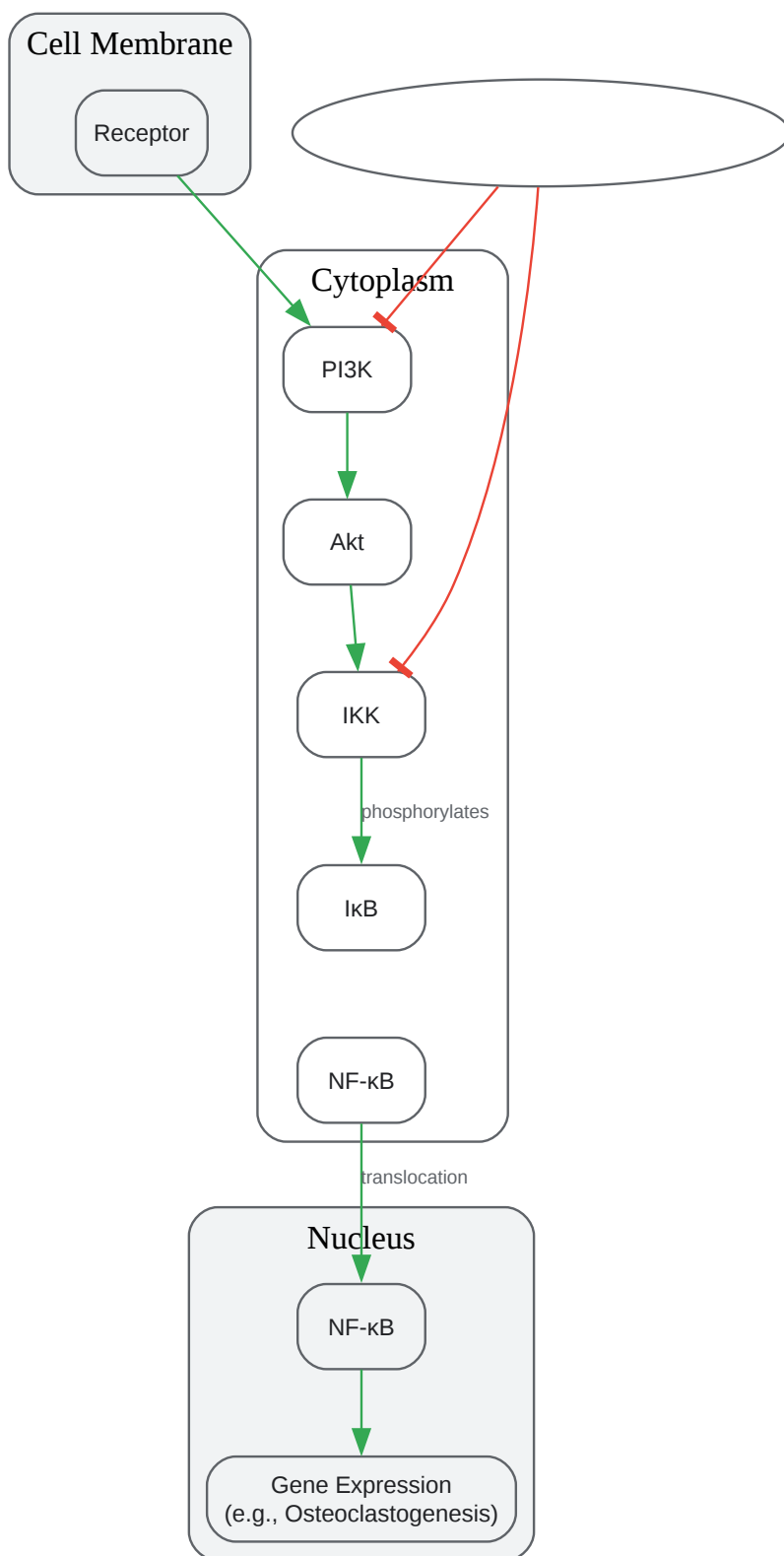
Below is a diagram illustrating the generalized synthetic workflow for **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide**.



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Synthetic Workflow for **N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide**

The following diagram illustrates a potential signaling pathway that could be modulated by structurally similar compounds, based on published research.



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Hypothetical Signaling Pathway Inhibition by a Structurally Similar Compound

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References

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